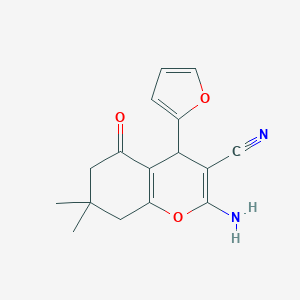

2-amino-4-(2-furyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

説明

2-Amino-4-(2-furyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4-aryl-4H-chromene family, a class of compounds recognized for their diverse biological activities, including apoptosis induction and anticancer properties . Its core structure consists of a chromene scaffold fused with a cyclohexenone ring, substituted at the 4-position with a 2-furyl group.

特性

IUPAC Name |

2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-16(2)6-10(19)14-12(7-16)21-15(18)9(8-17)13(14)11-4-3-5-20-11/h3-5,13H,6-7,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWJDLZORIVLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-4-(2-furyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromene core characterized by the presence of amino, furyl, oxo, and carbonitrile functional groups, which contribute to its pharmacological potential.

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.30984 g/mol

- CAS Number : 12110377

The structure includes a fused ring system that enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been evaluated against various cancer cell lines demonstrating significant cytotoxic effects.

- In Vitro Studies :

- The compound exhibited strong cytotoxicity against several human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents like Vinblastine and Colchicine.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.216 |

| HCT-116 | 0.259 |

| PC-3 | 0.230 |

| A549 | 0.307 |

| HepG2 | 0.250 |

- Mechanism of Action :

- The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) kinases, crucial pathways in tumor growth and angiogenesis .

- Inhibition potency was comparable to Sorafenib, a known anticancer drug, with IC50 values indicating effective inhibition .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in several other biological areas:

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis Methodology :

- The synthesis typically involves multi-step reactions starting from readily available precursors through condensation reactions followed by cyclization .

- Biological Evaluation :

- Docking Studies :

科学的研究の応用

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds similar to 2-amino-4-(2-furyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit anticancer properties. Studies have shown that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Neurological Disorders : The compound's structural characteristics suggest potential use in treating neurodegenerative diseases such as Alzheimer's and schizophrenia. Similar compounds have demonstrated neuroprotective effects and cognitive enhancement in preclinical models .

The biological activity of this compound is linked to its ability to interact with biological targets:

- Enzyme Inhibition : The presence of the amino group allows for nucleophilic substitution reactions, which can lead to the formation of enzyme inhibitors. For instance, some derivatives have shown inhibitory effects on various enzymes involved in metabolic pathways .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis:

- Functional Polymers : Its reactive functional groups can be utilized to create polymers with specific properties for applications in coatings, adhesives, and composites .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLEDs could enhance their performance due to its light-emitting properties when subjected to electrical stimulation .

Case Studies

| Study | Findings |

|---|---|

| Kemnitzer et al. (2008) | Demonstrated the anticancer potential of chromene derivatives in vitro against various cancer cell lines. |

| Brühlmann et al. (2001) | Investigated neuroprotective effects of related compounds in animal models of Alzheimer's disease. |

| Mohamed et al. (2012) | Reported synthesis and biological evaluation of chromene derivatives showing promising enzyme inhibition profiles. |

類似化合物との比較

Structural Comparison

Substituent Effects on Conformation and Packing

- 4-Chlorophenyl Derivative: The compound 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile forms a two-dimensional supramolecular sheet via N–H···O and N–H···N hydrogen bonds . The chlorophenyl group enhances halogen bonding, influencing crystal packing.

- Methoxyphenyl Derivatives: In 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-..., the methoxy group induces a "flattened boat" conformation in the pyran ring and a "sofa" conformation in the cyclohexenone ring, distinct from the furyl-substituted compound’s "half-boat" cyclohexyl ring .

- 4-Nitrophenyl Derivative : X-ray studies reveal that the nitro group at the 4-position increases planarity, stabilizing π-π stacking interactions with adjacent aromatic systems .

Furyl vs. Aromatic Substituents

- The 2-furyl group in the target compound introduces a heteroaromatic ring with lone-pair electrons, promoting hydrogen bonding and π-π interactions. In contrast, phenyl or chlorophenyl substituents prioritize hydrophobic interactions and halogen bonding .

Tyrosinase Inhibition

- The 4-cyanobenzyloxy phenyl analog (compound 6f) exhibits potent tyrosinase inhibition (IC50 = 35.38 ± 2.12 µM) via competitive binding to the enzyme’s active site, facilitated by π-π stacking with His263 and hydrogen bonding with Val283 .

Anticancer Potential

- Derivatives like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-... show apoptosis-inducing activity attributed to the dimethoxyphenyl group’s electron-donating effects, which enhance DNA intercalation .

- Comparison : The furyl group’s electron-rich nature may mimic dimethoxyphenyl’s behavior, but its smaller size could limit intercalation efficiency.

準備方法

Three-Component Condensation Using Base-Supported Ionic Liquid-Like Phase (SILLP)

The one-pot reaction of 2-furaldehyde, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in aqueous media catalyzed by SILLP represents a scalable and eco-friendly route. SILLP, synthesized from Merrifield resin functionalized with ionic moieties, acts as a recyclable solid base. The mechanism proceeds via:

-

Knoevenagel condensation : 2-Furaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

-

Michael addition : Dimedone attacks the electrophilic nitrile, generating a tetrahydrochromene precursor.

-

Cyclization and tautomerization : Intramolecular hemiacetal formation yields the final product.

Optimized conditions :

-

Catalyst loading : 0.1 g SILLP per mmol substrate

-

Solvent : Water at reflux (100°C)

-

Reaction time : 15–20 minutes

This method eliminates volatile organic solvents and enables catalyst reuse for five cycles with <5% activity loss.

Tandem Oxidation-MCR Using γ-Fe2O3-Im-Py/WO4 Catalysts

A novel tandem oxidation process (TOP) converts furfuryl alcohol directly into the target chromene using a multifunctional γ-Fe2O3-Im-Py/WO4 catalyst. The protocol integrates:

-

Oxidation : Furfuryl alcohol → 2-furaldehyde via tungstate-catalyzed TBHP oxidation.

-

MCR : In-situ aldehyde reacts with malononitrile and dimedone.

Key advantages :

-

Solvent-free conditions : Eliminates purification steps.

-

Magnetic recovery : Catalyst separation via external magnet.

The catalyst’s pyridine and imidazolium moieties facilitate both oxidation and condensation steps, demonstrating dual acid-base functionality.

Microwave-Assisted Synthesis with Co-Doped Iron (III) Tartrate

Microwave irradiation accelerates the reaction to 120 seconds using a cobalt-doped iron (III) tartrate catalyst in water. The method enhances atom economy by avoiding side reactions:

Procedure :

-

Combine 2-furaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and CoFe2(C4H4O6)3·6H2O (10 mg).

-

Irradiate at 300 W, 100°C.

-

Filter and recrystallize from ethanol.

Results :

Microwave heating improves energy efficiency and reduces thermal degradation compared to conventional reflux.

Comparative Analysis of Methodologies

Key insights :

-

SILLP-MCR excels in sustainability but requires reflux conditions.

-

TOP-MCR simplifies alcohol-to-chromene conversion but needs TBHP as an oxidant.

-

Microwave synthesis offers the fastest route but depends on specialized equipment.

Mechanistic Elucidation and Stereochemical Considerations

The reaction’s stereoselectivity arises from the planar transition state during Michael addition, favoring the cis-fused tetrahydrochromene. Density functional theory (DFT) studies suggest that the 2-furyl group’s electron-donating resonance stabilizes the intermediate, directing nucleophilic attack to the β-position of the Knoevenagel adduct. The 7,7-dimethyl groups in dimedone enforce a chair-like cyclohexenone conformation, reducing steric hindrance during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。